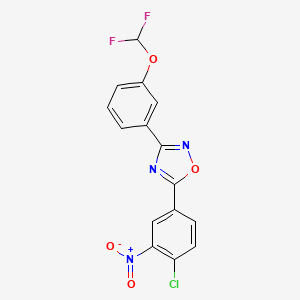
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-nitrophenyl group and a difluoromethoxyphenyl group attached to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For example, the reaction between a hydrazide and an ester or acid chloride under acidic or basic conditions can yield the oxadiazole ring.
-
Introduction of Substituents: : The chloro-nitrophenyl and difluoromethoxyphenyl groups can be introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the reaction of a nucleophile with an aromatic compound containing a leaving group (e.g., halogen).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
-
Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized derivatives, potentially including quinones or other oxygenated products.
Applications De Recherche Scientifique
5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Materials Science: Due to its unique structural features, it can be investigated for use in the development of advanced materials, including polymers and organic electronic devices.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-nitrophenyl and difluoromethoxyphenyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole: Similar structure but has a methoxy group instead of a difluoromethoxy group.
5-(4-Chloro-3-nitrophenyl)-3-(3-trifluoromethylphenyl)-1,2,4-oxadiazole: Similar structure but has a trifluoromethyl group instead of a difluoromethoxy group.
Uniqueness
The uniqueness of 5-(4-Chloro-3-nitrophenyl)-3-(3-(difluoromethoxy)phenyl)-1,2,4-oxadiazole lies in the presence of both the chloro-nitrophenyl and difluoromethoxyphenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1779134-12-1 |
|---|---|
Formule moléculaire |
C15H8ClF2N3O4 |
Poids moléculaire |
367.69 g/mol |
Nom IUPAC |
5-(4-chloro-3-nitrophenyl)-3-[3-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H8ClF2N3O4/c16-11-5-4-9(7-12(11)21(22)23)14-19-13(20-25-14)8-2-1-3-10(6-8)24-15(17)18/h1-7,15H |
Clé InChI |
FWDUBVSRQULDEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-(Methylthio)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)ethanone](/img/structure/B11775764.png)
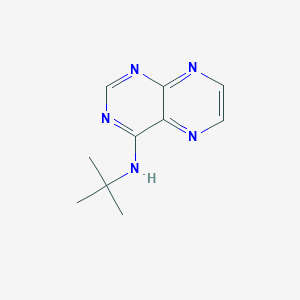
![7-Chloro-2-(3-(trifluoromethyl)phenyl)-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B11775780.png)

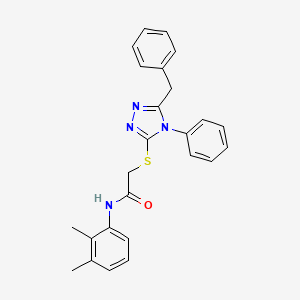
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
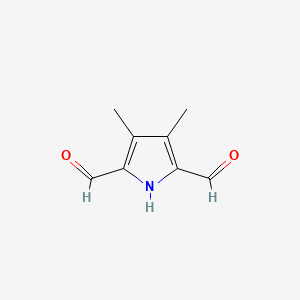
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
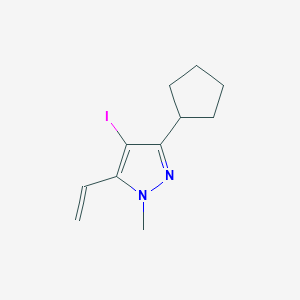
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
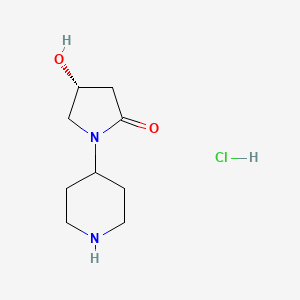
![tert-Butyl 2,6-diazabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B11775831.png)

